REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=CC=1)CCO.[F:14][C:15]([F:26])([F:25])[C:16]1[CH:24]=[CH:23][C:19]([CH2:20][CH2:21][OH:22])=[CH:18][CH:17]=1>>[F:14][C:15]([F:25])([F:26])[C:16]1[CH:17]=[CH:18][C:19]([CH2:20][CH:21]=[O:22])=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CCO)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CCO)C=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated by the same technique as in Reference Example 19-1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)CC=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |